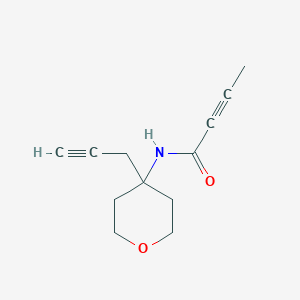

N-(4-Prop-2-ynyloxan-4-yl)but-2-ynamide

説明

特性

IUPAC Name |

N-(4-prop-2-ynyloxan-4-yl)but-2-ynamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-5-11(14)13-12(6-4-2)7-9-15-10-8-12/h2H,6-10H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZKCSMJIBGASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1(CCOCC1)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Prop-2-ynyloxan-4-yl)but-2-ynamide typically involves the reaction of 4-prop-2-ynyloxan-4-ylamine with but-2-ynoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

化学反応の分析

Types of Reactions

N-(4-Prop-2-ynyloxan-4-yl)but-2-ynamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

科学的研究の応用

N-(4-Prop-2-ynyloxan-4-yl)but-2-ynamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of N-(4-Prop-2-ynyloxan-4-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Anti-ZIKV Activity

Three quinazoline-based compounds featuring the but-2-ynamide group have demonstrated anti-Zika virus (ZIKV) activity (Table 1) :

- Compound 1: N-[4-((3-Bromo-4-fluoro-phenyl)amino)-7-methoxyquinazolin-6-yl]-2-butynamide

- Compound 2: N-(4-((4',6-difluoro-[1,1’-biphenyl]-3-yl)amino)quinazoline-6-yl)-2-butynamide

- Compound 3: N-(4-((3-fluoro-phenyl)amino)-7-methoxyquinazolin-6-yl)but-2-ynamide

Key Structural Differences :

- Core Heterocycle : The target compound employs an oxane ring, whereas Compounds 1–3 use a quinazoline core. Quinazoline derivatives are aromatic and planar, favoring π-π stacking interactions, while oxane rings introduce conformational flexibility.

- Substituents : The target compound lacks the halogenated aryl groups present in Compounds 1–3, which are critical for ZIKV inhibition .

Table 1: Comparative Electronic and Thermodynamic Properties

| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 |

|---|---|---|---|---|

| HOMO-LUMO Gap (eV) | Not Reported | 3.2 | 3.1 | 3.3 |

| IR Stretching (cm⁻¹) | Not Reported | 1680 (C≡C) | 1675 (C≡C) | 1690 (C≡C) |

| Thermal Stability | Not Reported | High | Moderate | High |

Electronic Properties :

Infrared Spectroscopy :

- The C≡C stretch in Compounds 1–3 appears at 1675–1690 cm⁻¹, consistent with terminal alkynes. The absence of analogous data for the target compound limits direct comparison, but its structural similarity implies comparable IR features.

Comparison with N-(4-(3-Cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)but-2-ynamide Derivatives

A patent describes a family of but-2-ynamide derivatives with tetrahydrofuran (THF) and quinoline substituents (). These compounds share the but-2-ynamide backbone but differ in:

- Heterocyclic Systems: The patent compounds use quinoline (aromatic, planar) and THF (non-aromatic, flexible) rings, contrasting with the oxane core of the target compound.

Physicochemical and Pharmacological Implications

- Solubility: The oxane ring in the target compound may improve aqueous solubility compared to rigid quinoline/quinazoline cores.

- Biological Activity : Compounds 1–3 show anti-ZIKV activity linked to their halogenated aryl groups, which are absent in the target compound. This suggests divergent pharmacological profiles .

- Synthetic Utility: The terminal alkynes in all compounds enable click chemistry applications, but the oxane ring’s flexibility could facilitate novel polymer or dendrimer designs.

Q & A

Q. What are the recommended synthetic protocols for preparing N-(4-Prop-2-ynyloxan-4-yl)but-2-ynamide, and how can purity be validated?

The synthesis involves multi-step reactions, typically starting with functionalization of the oxane (tetrahydropyran) ring. A general approach includes:

- Step 1 : Alkylation of 4-oxan-4-amine with propargyl bromide to introduce the prop-2-ynyl group.

- Step 2 : Coupling the intermediate with but-2-ynoic acid chloride under Schotten-Baumann conditions.

Validation of purity requires 1H/13C NMR to confirm bond formation and HPLC-MS to assess purity (>95% recommended). For novel intermediates, X-ray crystallography (using SHELX programs for refinement ) ensures structural accuracy. Always cross-reference with SciFinder or Reaxys to confirm novelty .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for anisotropic displacement modeling?

Single-crystal X-ray diffraction is optimal. Key steps:

- Grow crystals via slow evaporation in a solvent like dichloromethane/hexane.

- Collect intensity data using a diffractometer (Mo-Kα radiation).

- Use SHELXL for structure refinement and SHELXS for solution .

- Model anisotropic displacement ellipsoids with ORTEP-3 (via WinGX suite) to visualize thermal motion .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G level calculates:

- HOMO-LUMO gaps : Small gaps (<4 eV) suggest high chemical reactivity, as seen in anti-ZIKV quinazoline analogs .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites for targeted modifications.

- Infrared (IR) assignments : Match computed vibrational modes (e.g., alkyne C≡C stretch ~2100 cm⁻¹) with experimental FT-IR data .

Q. What experimental strategies can elucidate its mechanism in enzyme inhibition (e.g., BTK or viral proteases)?

- Covalent binding assays : Use LC-MS to track adduct formation with catalytic cysteine residues (e.g., BTK Cys481 ).

- Kinetic studies : Measure inactivation rates (e.g., ) via time-dependent enzyme activity loss.

- Co-crystallization : Resolve inhibitor-enzyme complexes (e.g., with SARS-CoV-2 3CLpro) to identify binding motifs .

Q. How can contradictory neurochemical data (e.g., dopamine modulation vs. anxiogenic effects) be reconciled in animal models?

- Dose-response profiling : Test multiple concentrations to distinguish receptor-specific vs. off-target effects.

- Microdialysis : Quantify extracellular dopamine/serotonin levels in brain regions (e.g., striatum) post-administration .

- Knockout models : Use dopamine transporter (DAT) KO mice to isolate receptor-mediated pathways.

Q. What analytical workflows resolve discrepancies in crystallographic and spectroscopic data (e.g., bond length vs. NMR coupling constants)?

- Cross-validation : Compare X-ray-derived bond lengths (e.g., C≡C: ~1.20 Å) with DFT-optimized geometries .

- 2D NMR (COSY, NOESY) : Resolve stereochemical ambiguities in the oxane ring or amide conformation .

- Dynamic NMR : Probe conformational flexibility (e.g., ring puckering) at varying temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。